molecular formula C14H20BNO3 B14849646 (6-Acetyl-4-methylpyridin-2-YL)boronic acid pinacol ester

(6-Acetyl-4-methylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14849646
M. Wt: 261.13 g/mol
InChI Key: SOTWGTZVURSRRC-UHFFFAOYSA-N
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Description

(6-Acetyl-4-methylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetyl-4-methylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with bis(pinacolato)diboron (B2pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (6-Acetyl-4-methylpyridin-2-YL)boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

1-[4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C14H20BNO3/c1-9-7-11(10(2)17)16-12(8-9)15-18-13(3,4)14(5,6)19-15/h7-8H,1-6H3

InChI Key

SOTWGTZVURSRRC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(=O)C)C

Origin of Product

United States

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